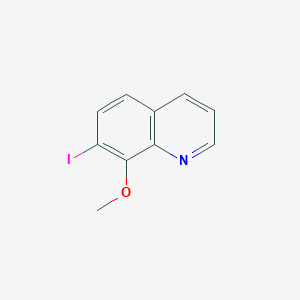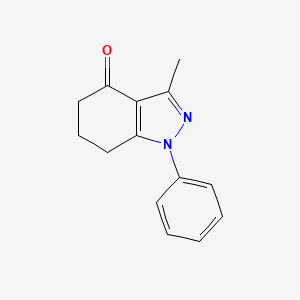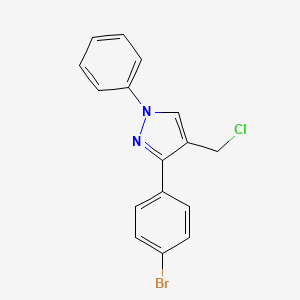
3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole
Vue d'ensemble
Description
3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole is a chemical compound that belongs to the group of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
Fluorescence and Spectral Characterization
Pyrazoline derivatives, including compounds similar to 3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole, have been synthesized and characterized for their spectral properties. These compounds exhibit fluorescence emissions, notably in the blue region of the visible spectrum, when studied through UV-Vis and emission spectroscopy. Such properties are essential for applications in fluorescence-based techniques in scientific research (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Crystal Structure and Synthesis
Research on pyrazole compounds has included the synthesis and crystal structure analysis of various derivatives. The structural details obtained through X-ray crystallography provide insights into the molecular geometry and potential applications in material science and molecular engineering (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Hydrogen and Halogen Bond Interactions
Understanding the interplay of hydrogen and halogen bonds in NH-pyrazoles, such as those with bromophenyl substituents, is crucial in the context of molecular chemistry. These interactions influence the behavior of these compounds in both solution and solid states, impacting their potential use in various chemical applications (García et al., 2010).
Nonlinear Optical Materials
Certain pyrazole derivatives have been identified as potential candidates for optical limiting applications due to their nonlinear optical properties. These properties are studied using techniques like the open-aperture z-scan technique, which is significant in the development of advanced optical materials (Chandrakantha et al., 2013).
Tautomerism and Chemical Shifts
Studies on the tautomerism of 4-bromo-1H-pyrazoles contribute to a deeper understanding of molecular dynamics and structural variations. This knowledge is crucial in fields like pharmaceutical chemistry and material science, where molecular stability and reactivity are key (Trofimenko et al., 2007).
Cytotoxic Activity Against Tumor Cells
Some 1,3,4-trisubstituted pyrazole derivatives exhibit significant cytotoxic activity against various human cancer cell lines. This makes them valuable in the search for new anticancer agents. Understanding the molecular structure and activity relationships of these compounds is vital in drug discovery and development (Srour et al., 2018).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-4-(chloromethyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGIDTFWNOEHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368059 | |
| Record name | T0503-6723 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole | |
CAS RN |
372107-20-5 | |
| Record name | T0503-6723 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



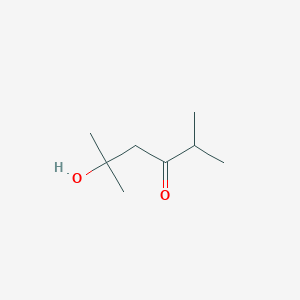
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)
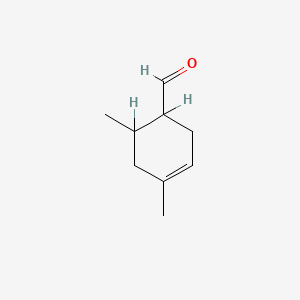

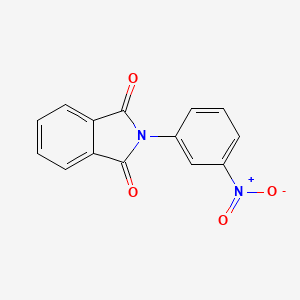

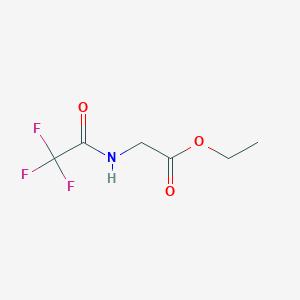
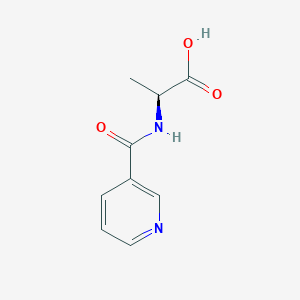
![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)
